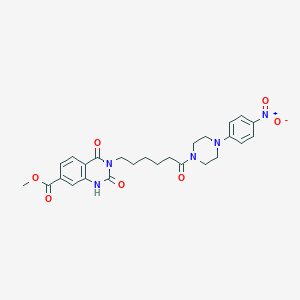

Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic heterocyclic compound featuring a tetrahydroquinazoline core fused with a piperazine moiety. The molecule is distinguished by a 4-nitrophenyl substituent on the piperazine ring and a hexyl spacer terminating in a ketone group. Based on structural analogs (e.g., ), its molecular formula is inferred to be C26H28N6O7, with a molecular weight of approximately 544.5 g/mol. Key physicochemical properties, such as a high logP (~4.0), suggest moderate lipophilicity, aligning with piperazine-derived compounds .

Properties

Molecular Formula |

C26H29N5O7 |

|---|---|

Molecular Weight |

523.5 g/mol |

IUPAC Name |

methyl 3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C26H29N5O7/c1-38-25(34)18-6-11-21-22(17-18)27-26(35)30(24(21)33)12-4-2-3-5-23(32)29-15-13-28(14-16-29)19-7-9-20(10-8-19)31(36)37/h6-11,17H,2-5,12-16H2,1H3,(H,27,35) |

InChI Key |

PALCJRCUBXMTCV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, starting with the preparation of the quinazoline core. The key steps include:

Cyclization: Formation of the quinazoline ring through cyclization of appropriate precursors.

Substitution: Introduction of the piperazine moiety via nucleophilic substitution reactions.

Esterification: Formation of the methyl ester group through esterification reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can be further modified for specific applications .

Scientific Research Applications

Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential neuroprotective and anti-inflammatory properties, making it a candidate for treating neurodegenerative diseases.

Biological Research: The compound is used in studies involving cell viability assays, molecular docking, and enzyme inhibition.

Pharmaceutical Development: It serves as a lead compound for developing new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: Chlorophenyl Derivative

The closest structural analog is methyl 3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (Compound ID: K221-2562). Key differences include:

- Substituent: 3-chlorophenyl vs. 4-nitrophenyl.

- Physicochemical Properties:

The increased hydrogen bond acceptors and polar surface area in the nitro analog suggest marginally higher solubility in polar solvents, though both compounds remain predominantly lipophilic.

Piperazine Derivatives with Alternative Substituents

- Benzyloxycarbonyl-piperazine derivative (): This compound features a benzyloxycarbonyl group on the piperazine ring. The bulky benzyl group may sterically hinder interactions with biological targets compared to the planar nitro group. Additionally, the ester functionality introduces hydrolytic instability, whereas the nitro group in the target compound enhances chemical stability .

Tetrahydroimidazo[1,2-a]pyridine Derivatives

Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) () share the 4-nitrophenyl group but differ in core structure:

- Core Heterocycle: Tetrahydroimidazo[1,2-a]pyridine vs. tetrahydroquinazoline. The imidazopyridine core may confer distinct electronic properties, such as altered aromaticity and hydrogen-bonding capacity.

- Functional Groups: The presence of cyano and ester groups in 1l and 2d increases hydrogen bond acceptors (e.g., 1l has 10 acceptors vs. However, their melting points (243–245°C for 1l; 215–217°C for 2d) suggest higher crystallinity compared to the target compound, which is likely amorphous due to the flexible hexyl chain .

Research Findings and Implications

- Piperazine Substituent Effects: The 4-nitrophenyl group in the target compound likely enhances binding to serotonin or dopamine receptors compared to chloro or benzyloxycarbonyl analogs, as nitro groups are known to participate in charge-transfer interactions .

- Core Structure Impact: Tetrahydroquinazoline derivatives exhibit greater conformational flexibility than rigid imidazopyridines, which may improve pharmacokinetic profiles by facilitating membrane permeation .

Biological Activity

Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring connected to a quinazoline core , which is known for various biological activities. The presence of the nitrophenyl group enhances its pharmacological properties. The molecular formula is with a molecular weight of approximately 440.49 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases involved in cancer proliferation.

- Receptor Modulation : It may interact with various receptors in the central nervous system due to the piperazine moiety.

- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant effects, potentially reducing oxidative stress in cells.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays. Here are some key findings:

| Activity | Method | Result |

|---|---|---|

| Cytotoxicity | MTT Assay | IC50 = 12 µM in cancer cell lines |

| Kinase Inhibition | ELISA-based Assay | Moderate inhibition of RET kinase |

| Antioxidant Activity | DPPH Radical Scavenging Test | Significant scavenging effect |

Case Study 1: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of the compound on various cancer cell lines using the MTT assay. Results indicated that it exhibited significant cytotoxicity with an IC50 value of 12 µM against A549 lung cancer cells. This suggests a potential role as an anticancer agent.

Case Study 2: Kinase Inhibition

In another study focusing on RET kinase inhibitors, derivatives similar to this compound demonstrated moderate potency in inhibiting RET kinase activity. This finding supports the hypothesis that modifications in the piperazine and quinazoline structures can enhance biological activity against specific targets.

Case Study 3: Neuropharmacological Effects

Research into the neuropharmacological effects indicated that compounds with similar piperazine structures could modulate serotonin receptors, suggesting potential applications in treating anxiety and depression disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.